Cas no 2413878-60-9 (tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate)

Tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate is a brominated phenyl derivative featuring a carbamate-protected amine group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its key structural components—the tert-butyl carbamate group and the brominated phenolic moiety—offer stability and reactivity, facilitating selective modifications in multi-step syntheses. The presence of both bromine and hydroxyl groups enhances its versatility as a building block for cross-coupling reactions or further functionalization. The tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with acid-sensitive reactions, while the N-methyl substitution influences steric and electronic properties. This compound is valued for its well-defined purity and consistent performance in complex synthetic pathways.
tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate structure
2413878-60-9 structure
Product name:tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate
CAS No:2413878-60-9
MF:C14H20BrNO3
Molecular Weight:330.217503547668
CID:5675662
PubChem ID:165769225

tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-26664922
    • tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
    • 2413878-60-9
    • tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate
    • インチ: 1S/C14H20BrNO3/c1-14(2,3)19-13(18)16(4)8-7-10-5-6-12(17)11(15)9-10/h5-6,9,17H,7-8H2,1-4H3
    • InChIKey: MXDUFKJWYPCVFK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)CCN(C)C(=O)OC(C)(C)C)O

計算された属性

  • 精确分子量: 329.06266g/mol
  • 同位素质量: 329.06266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 304
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • XLogP3: 3.4

tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26664922-1.0g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9 95.0%
1.0g
$1129.0 2025-03-20
Enamine
EN300-26664922-0.5g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9 95.0%
0.5g
$1084.0 2025-03-20
Enamine
EN300-26664922-5g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9
5g
$3273.0 2023-09-12
Enamine
EN300-26664922-1g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9
1g
$1129.0 2023-09-12
Enamine
EN300-26664922-10g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9
10g
$4852.0 2023-09-12
Enamine
EN300-26664922-0.25g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9 95.0%
0.25g
$1038.0 2025-03-20
Enamine
EN300-26664922-0.1g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9 95.0%
0.1g
$993.0 2025-03-20
Enamine
EN300-26664922-2.5g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9 95.0%
2.5g
$2211.0 2025-03-20
Enamine
EN300-26664922-5.0g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9 95.0%
5.0g
$3273.0 2025-03-20
Enamine
EN300-26664922-10.0g
tert-butyl N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-N-methylcarbamate
2413878-60-9 95.0%
10.0g
$4852.0 2025-03-20

tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate 関連文献

tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate (CAS No. 2413878-60-9)

The compound tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate (CAS No. 2413878-60-9) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a brominated hydroxyphenyl group and a tert-butyl carbamate moiety, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential role in drug discovery and material science.

One of the key features of tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate is its versatility in chemical transformations. The presence of the bromo substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are pivotal in modern organic synthesis. Additionally, the hydroxyphenyl group offers opportunities for derivatization, enabling the creation of complex molecular architectures. This adaptability aligns with current trends in green chemistry and sustainable synthesis, where efficiency and minimal waste are prioritized.

In the context of pharmaceutical research, CAS No. 2413878-60-9 has garnered attention for its potential as a building block in the development of bioactive molecules. The N-methylcarbamate group, in particular, is a common motif in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. Recent studies highlight its relevance in targeting neurodegenerative diseases and metabolic disorders, topics that are highly searched in academic and industrial databases. This compound’s role in high-throughput screening and fragment-based drug design further underscores its importance.

From an industrial perspective, the demand for tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate is driven by its utility in agrochemical formulations. The brominated aromatic core is frequently employed in the synthesis of herbicides and fungicides, addressing global challenges in crop protection and food security. With the rise of precision agriculture, there is growing interest in optimizing such intermediates for enhanced efficacy and environmental safety. This aligns with frequent searches for eco-friendly agrochemicals and sustainable farming solutions.

The synthesis and handling of CAS No. 2413878-60-9 require adherence to stringent protocols to ensure purity and yield. Advanced techniques like column chromatography and spectroscopic characterization (NMR, LC-MS) are essential for quality control. Researchers often inquire about scalable synthetic routes and cost-effective purification methods, reflecting the compound’s industrial relevance. Furthermore, its stability under various conditions is a topic of interest, particularly for long-term storage and transportation.

In conclusion, tert-butyl N-2-(3-bromo-4-hydroxyphenyl)ethyl-N-methylcarbamate (CAS No. 2413878-60-9) is a multifaceted compound with broad applications in drug discovery, agrochemicals, and materials science. Its structural features and reactivity profile make it a cornerstone in modern synthetic chemistry. As the scientific community continues to explore sustainable and innovative solutions, this compound is poised to remain a focal point in research and development. For those seeking detailed protocols or commercial sources, platforms like Reaxys and SciFinder offer comprehensive data to support further investigations.

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